molecular formula C17H17ClN2O5S B6520971 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide CAS No. 896333-88-3

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide

Cat. No.: B6520971
CAS No.: 896333-88-3
M. Wt: 396.8 g/mol
InChI Key: GOSGMQDTYARONQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing ethanediamide derivative characterized by a 4-chlorobenzenesulfonyl group, a furan-2-yl substituent, and a cyclopropyl moiety attached to the ethanediamide backbone. The compound’s core structure features:

  • Furan-2-yl group: A heterocyclic aromatic ring that may participate in π-π stacking interactions.
  • Cyclopropyl substituent: A strained three-membered ring that could improve metabolic stability compared to linear alkyl chains.

This compound is likely investigated for applications in medicinal chemistry, given the prevalence of sulfonamides and ethanediamides in drug discovery (e.g., enzyme inhibitors or receptor modulators) .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSGMQDTYARONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide can be achieved through multi-step organic synthesis. Key steps typically include the introduction of the sulfonyl group to the benzene ring, followed by the formation of the furan ring and the subsequent addition of the cyclopropyl and ethylenediamide moieties. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis platforms, and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide undergoes several types of chemical reactions, including:

  • Oxidation: : The furan ring can undergo oxidative cleavage under specific conditions.

  • Reduction: : Reduction of the sulfonyl group to a sulfide may occur under strong reducing conditions.

  • Substitution: : The chloro group on the benzene ring can be substituted by various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.

  • Substitution: : Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

  • Oxidation: : Cleavage products from the furan ring.

  • Reduction: : Sulfide derivatives of the original compound.

  • Substitution: : Substituted benzenes with various functional groups replacing the chloro group.

Scientific Research Applications

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide is utilized in scientific research due to its diverse chemical properties. In chemistry , it serves as a model compound for studying complex organic reactions. In biology , its derivatives may exhibit bioactive properties, making it a candidate for drug discovery and development. In medicine , it could potentially be developed into therapeutic agents targeting specific molecular pathways. Industrial applications include its use as a precursor for the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide involves its interaction with specific molecular targets, potentially including enzymes and receptors. The sulfonyl and furan groups may participate in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group could confer rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of sulfonamide-ethanediamide hybrids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Functional Groups Potential Applications/Findings
N’-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide (Target Compound) Cyclopropyl (N-attached), 4-chlorobenzenesulfonyl, furan-2-yl ~460–470 (estimated) Ethanediamide, sulfonyl, furan Likely explored for bioactivity; cyclopropyl may enhance metabolic stability.
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 2-Methoxybenzyl (N-attached) 476.928 Ethanediamide, sulfonyl, methoxy Structural analog with improved solubility due to methoxy group; no stereocenters defined.
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide 4-Fluorophenylmethyl (N-attached) 464.89 Ethanediamide, sulfonyl, fluoro Fluorine substituent may enhance binding affinity; commercially available for research.
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethane-1-sulfonamide Ethane-1-sulfonamide (replaces ethanediamide) Not specified Sulfonamide, sulfonyl, furan Screening compound; sulfonamide group may alter target specificity.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl, acetamide Not specified Acetamide, nitro, sulfonyl Intermediate in heterocyclic synthesis; nitro group introduces torsional strain.

Key Observations :

Functional Group Impact: The ethanediamide backbone in the target compound and analogs allows for hydrogen bonding, critical for interactions with biological targets. Replacing ethanediamide with sulfonamide (as in ) reduces hydrogen-bonding capacity but may improve stability. Cyclopropyl vs.

Fluoro and methoxy substituents in analogs modulate electronic properties; fluorine’s electronegativity may enhance binding, while methoxy groups improve solubility.

Biological Relevance :

  • Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide are intermediates in synthesizing bioactive heterocycles, suggesting the target compound could serve a similar role.
  • The furyl group’s aromaticity may facilitate interactions with aromatic residues in proteins, as seen in drug design .

Research Findings and Implications

  • Synthetic Utility : Sulfonamide-ethanediamide hybrids are versatile intermediates. For example, nitro-substituted analogs are precursors to thiadiazoles and piperazinediones, which have antimicrobial and anticancer activities.
  • Structure-Activity Relationships (SAR) :
    • The cyclopropyl group’s impact on metabolic stability warrants comparative pharmacokinetic studies with analogs .
    • Substitution patterns (e.g., fluoro vs. methoxy) could be optimized for target selectivity in enzyme inhibition assays.

Biological Activity

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a unique combination of functional groups, including a chlorobenzenesulfonyl moiety and a furan ring, which contribute to its potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

Property Details
IUPAC Name N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide
Molecular Formula C₁₈H₁₈ClN₂O₄S
Molecular Weight 378.88 g/mol
CAS Number 896328-94-2

In Vitro Studies

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell lines by disrupting microtubule formation. This action prevents cell division, leading to apoptosis in cancer cells.
    • Case Study : A study on related sulfonamide compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for inhibiting cell growth.
  • Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. This activity is often linked to the ability of sulfonamides to interfere with folate synthesis in bacteria.

In Vivo Studies

Research into the in vivo effects of this compound is still emerging. However, studies on similar compounds indicate potential for:

  • Anti-inflammatory Effects : Compounds targeting inflammatory pathways could reduce symptoms in models of rheumatoid arthritis or other inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Name Biological Activity Unique Features
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamideEnzyme inhibition, anticancer activityNitro group enhances reactivity
N-[3-(pyridin-3-sulfonyl)-5-methylisoxazole]Antimicrobial propertiesIsoxazole ring broadens spectrum
N-[3-(trifluoromethylphenyl)sulfonamide]Anticancer activityIncreased lipophilicity

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